2,7-dibromo-9-methyl-9H-fluorene
Description
2,7-Dibromo-9-methyl-9H-fluorene is a brominated fluorene derivative with a methyl group at the 9-position and bromine atoms at the 2- and 7-positions. Its molecular formula is C₁₄H₁₀Br₂ (molecular weight: 338.04 g/mol). The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of conjugated polymers and small molecules for optoelectronic applications. The bromine atoms enable cross-coupling reactions (e.g., Suzuki or Stille couplings), while the methyl group enhances solubility and modulates steric effects .
Properties
CAS No. |
73872-42-1 |
|---|---|
Molecular Formula |
C14H10Br2 |
Molecular Weight |
338.04 g/mol |
IUPAC Name |
2,7-dibromo-9-methyl-9H-fluorene |
InChI |
InChI=1S/C14H10Br2/c1-8-13-6-9(15)2-4-11(13)12-5-3-10(16)7-14(8)12/h2-8H,1H3 |
InChI Key |
CYVZNVZJJPNKLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
Electronic and Optical Properties
- This compound : Bromine atoms lower the HOMO/LUMO levels, facilitating electron transport. The methyl group minimally impacts conjugation, preserving a moderate band gap (~3.0 eV estimated) .
- 9,9-Dimethyl derivative: The electron-donating dimethyl groups slightly raise HOMO levels, reducing the band gap compared to the non-substituted analog .
- 9,9-Dioctyl derivative : Long alkyl chains disrupt π-π stacking, reducing crystallinity but enhancing solution processability. Band gap ~1.84 eV in polymers, ideal for solar cells .
- Amino-substituted analog: The amino group introduces strong electron-donating effects, shifting absorption (λmax = 352.4 nm) and emission (λem = 388–412 nm) to longer wavelengths .
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